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molecular formula C10H10O4 B1220706 (R)-(-)-Phenylsuccinic acid CAS No. 46292-93-7

(R)-(-)-Phenylsuccinic acid

Cat. No. B1220706
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06818583B1

Procedure details

A mixture of 50 g of DL-phenylsuccinic acid (0.257 mol), 90 mL (1.59 mol) of ethanol, 46 mL of toluene and 0.39 g of concentrated H2SO4 was heated to 115° C. An azeotropic mixture of ethanol, toluene and water was distilled over a column of 10 cm. When the distillation stopped the same amounts of ethanol and toluene was added. To obtain a complete conversion this was repeated twice. The resulting oil was distilled at 114° C. (2·10−2 mbar); yield 60.82 g (95%), purity 100%
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([C:12]([OH:14])=[O:13])[CH2:8][C:9]([OH:11])=[O:10])=[CH:3][CH:2]=1.[CH2:15](O)[CH3:16].[C:18]1(C)C=CC=C[CH:19]=1.OS(O)(=O)=O>O>[C:4]1([CH:7]([CH2:8][C:9]([O:11][CH2:15][CH3:16])=[O:10])[C:12]([O:14][CH2:18][CH3:19])=[O:13])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
46 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.39 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled over a column of 10 cm
DISTILLATION
Type
DISTILLATION
Details
When the distillation
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
To obtain a complete conversion
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled at 114° C. (2·10−2 mbar)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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